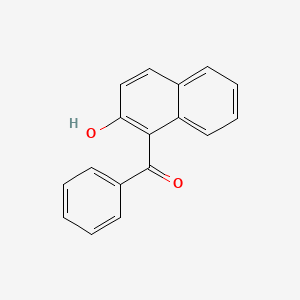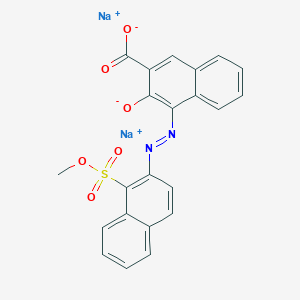![molecular formula C7H17NS B14169892 Ethanamine, N-ethyl-N-[(ethylthio)methyl]- CAS No. 3492-79-3](/img/structure/B14169892.png)
Ethanamine, N-ethyl-N-[(ethylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N-ethyl-N-[(ethylthio)methyl]- is an organic compound with a complex structure that includes an ethylamine backbone substituted with an ethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-ethyl-N-[(ethylthio)methyl]- typically involves the reaction of ethanamine with ethylthiomethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of ethanamine attacks the electrophilic carbon of ethylthiomethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Ethanamine, N-ethyl-N-[(ethylthio)methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, N-ethyl-N-[(ethylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group, yielding simpler amine derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amine derivatives.
Substitution: A wide range of substituted amines, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanamine, N-ethyl-N-[(ethylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanamine, N-ethyl-N-[(ethylthio)methyl]- involves its interaction with specific molecular targets. The ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, N-ethyl-: A simpler derivative without the ethylthio group.
Ethanamine, N-ethyl-N-methyl-: Contains a methyl group instead of the ethylthio group.
Ethanamine, N,N-dimethyl-: Contains two methyl groups instead of the ethylthio and ethyl groups.
Uniqueness
Ethanamine, N-ethyl-N-[(ethylthio)methyl]- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
3492-79-3 |
|---|---|
Formule moléculaire |
C7H17NS |
Poids moléculaire |
147.28 g/mol |
Nom IUPAC |
N-ethyl-N-(ethylsulfanylmethyl)ethanamine |
InChI |
InChI=1S/C7H17NS/c1-4-8(5-2)7-9-6-3/h4-7H2,1-3H3 |
Clé InChI |
ICOIBUQDJVFIBX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


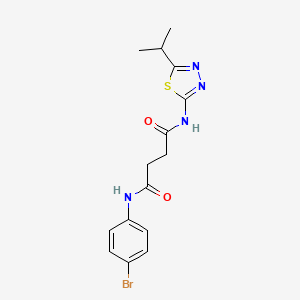
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
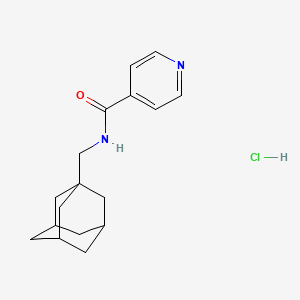
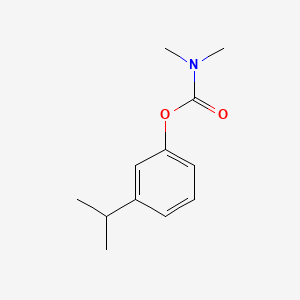
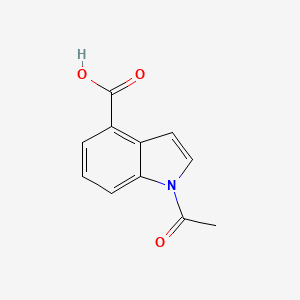
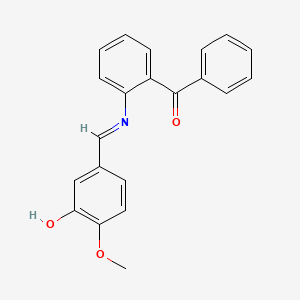
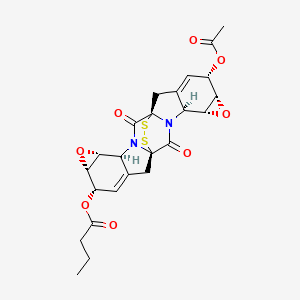

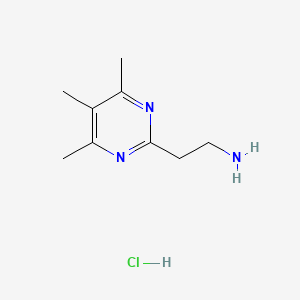
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
